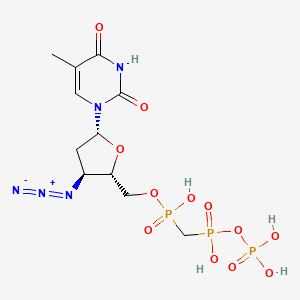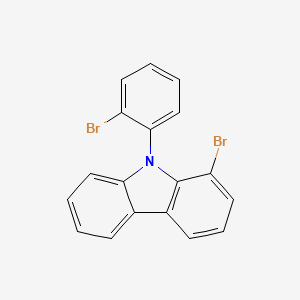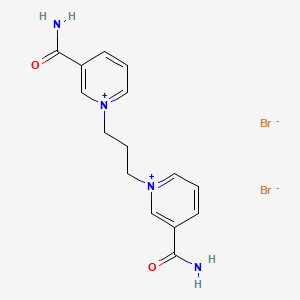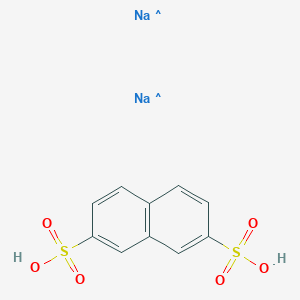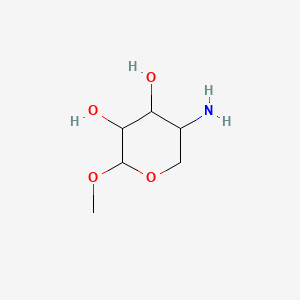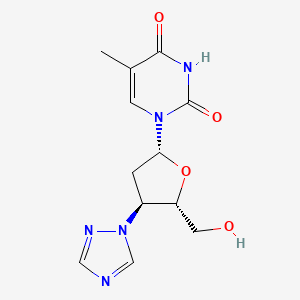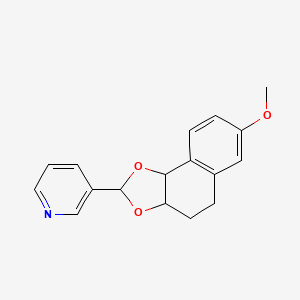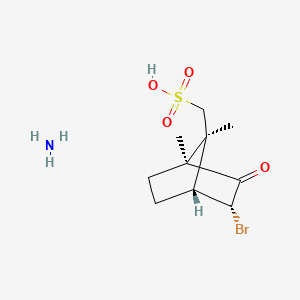
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt is a chiral compound that belongs to the class of quaternary ammonium salts. These compounds are known for their unique physicochemical properties and wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bromine atom and a sulfonic acid group attached to a camphor backbone, making it a versatile reagent in organic synthesis and other scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt typically involves the bromination of camphor followed by sulfonation and subsequent neutralization with ammonium hydroxide. The reaction conditions for each step are as follows:
Bromination: Camphor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the alpha position.
Sulfonation: The brominated camphor is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding camphor derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of camphor derivatives.
Aplicaciones Científicas De Investigación
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonic acid group play a crucial role in binding to active sites and modulating the activity of target molecules. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
L(-)-alpha-Bromocamphor-pi-sulfonic acid, ammonium salt can be compared with other quaternary ammonium salts such as:
Benzalkonium chloride: Known for its antimicrobial properties and used as a disinfectant.
Cetyltrimethylammonium bromide: Used as a surfactant and in the preparation of nanoparticles.
Tetraethylammonium bromide: Employed as a phase-transfer catalyst in organic synthesis.
The uniqueness of this compound lies in its chiral nature and the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and application potential compared to other quaternary ammonium salts.
Propiedades
Fórmula molecular |
C10H18BrNO4S |
|---|---|
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
azane;[(1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6-,7+,9+,10-;/m0./s1 |
Clave InChI |
GFBVBBRNPGPROZ-ORUKMIDOSA-N |
SMILES isomérico |
C[C@]12CC[C@H]([C@]1(C)CS(=O)(=O)O)[C@H](C2=O)Br.N |
SMILES canónico |
CC12CCC(C1(C)CS(=O)(=O)O)C(C2=O)Br.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one](/img/structure/B15196856.png)
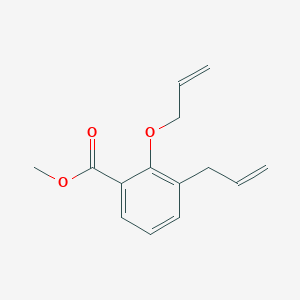
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)

